1-benzyl-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-benzyl-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a dimethoxyphenyl group, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. For instance, the reaction between 3,4-dimethoxyphenylhydrazine and an appropriate β-keto ester can yield the desired pyrazole intermediate.
Benzylation: The pyrazole intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate. This step introduces the benzyl group at the nitrogen atom of the pyrazole ring.
Methylation: Finally, the methylation of the pyrazole ring can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or dimethoxyphenyl derivatives.
Scientific Research Applications
1-benzyl-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Materials Science: It can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It may be utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can influence signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-(3,4-dimethoxyphenyl)piperidin-4-ol
- 1-benzyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
- 1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine
Uniqueness
1-benzyl-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and dimethoxyphenyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-benzyl-4-(3,4-dimethoxyphenyl)-5-methylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-18(15-9-10-16(23-2)17(11-15)24-3)19(20)22(21-13)12-14-7-5-4-6-8-14/h4-11H,12,20H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGRKCBMENDJTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=C(C=C2)OC)OC)N)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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